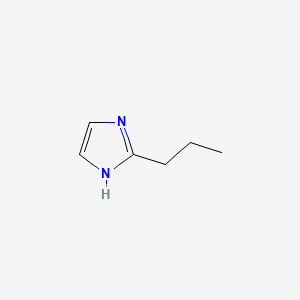

2-Propylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBBSFGKFMQPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068606 | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-95-4 | |

| Record name | 2-Propylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylimidazole from Butyraldehyde and Glyoxal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-propylimidazole from butyraldehyde (B50154) and glyoxal (B1671930). This reaction proceeds via the Debus-Radziszewski imidazole (B134444) synthesis, a well-established method for the formation of substituted imidazoles. This document details the underlying reaction mechanism, provides a summary of experimental data from various sources, and presents a detailed experimental protocol. Furthermore, this guide includes key visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthesis. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where imidazole-containing compounds are of significant interest.

Introduction

Imidazole and its derivatives are a critically important class of heterocyclic compounds, frequently found as core structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The imidazole ring's unique electronic properties and its ability to act as a ligand for various metal ions contribute to its diverse biological activities. The synthesis of specifically substituted imidazoles, such as this compound, is a key focus in the development of new chemical entities with tailored properties.

The Debus-Radziszewski reaction, first reported in the 19th century, remains a cornerstone of imidazole synthesis.[1] It is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[1] This one-pot synthesis offers an efficient route to a wide range of substituted imidazoles. This guide focuses on a specific application of this reaction: the synthesis of this compound using glyoxal as the 1,2-dicarbonyl component and butyraldehyde as the aldehyde.

Reaction Mechanism

The synthesis of this compound from butyraldehyde, glyoxal, and ammonia follows the general mechanism of the Debus-Radziszewski reaction. While the exact mechanism is not definitively certain, it is widely accepted to proceed in two primary stages:[1]

-

Formation of a Diimine Intermediate: In the initial step, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia. The ammonia molecules undergo a condensation reaction with the two carbonyl groups of glyoxal to form a diimine intermediate.

-

Condensation with the Aldehyde and Cyclization: The diimine intermediate then reacts with the aldehyde, in this case, butyraldehyde. This is followed by a cyclization and subsequent dehydration (aromatization) to yield the final this compound product.

A visual representation of this proposed reaction pathway is provided below.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various patents for the synthesis of 2-alkylimidazoles using the Debus-Radziszewski reaction. While a specific yield for this compound from butyraldehyde is not explicitly detailed in the readily available literature, the data for analogous straight-chain and branched-chain aldehydes provide a strong indication of the expected efficiency of this reaction.

| Aldehyde | Glyoxal Source | Ammonia Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Isovaleraldehyde | Bisulfite combination (hydrate) | Ammonium carbonate | Isopropanol/Water | 7 | Reflux | 51.7 | [2] |

| 2-Ethylhexanal | 53% aqueous solution | Ammonium sulfate (B86663) | Not specified | 7 | Reflux | 85 | [2] |

| Isotridecylaldehyde | Bisulfite combination (hydrate) | Ammonium bicarbonate | Not specified | 22 | Reflux | 46 | [2] |

| Isooctadecylaldehyde | Bisulfite combination | Ammonium bicarbonate | Not specified | Not specified | Not specified | 40.8 | [2] |

| Butyraldehyde | Aqueous solution | Ammonia water | Ethanol (B145695) | 6 | Reflux | Not specified |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on the procedures outlined for similar 2-alkylimidazoles.[2]

Materials and Reagents

-

Butyraldehyde (Reagent Grade)

-

Glyoxal (40% aqueous solution)

-

Ammonia (25-30% aqueous solution) or Ammonium Salt (e.g., Ammonium Bicarbonate)

-

Ethanol (or other suitable alcohol like isopropanol)

-

Sodium Hydroxide (B78521) solution (for workup)

-

Sodium Chloride solution (for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Solvents for extraction and purification (e.g., Dichloromethane (B109758), Ethyl Acetate)

Equipment

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography for purification

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Detailed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a mixture of glyoxal (e.g., 40% aqueous solution, 1.0 equivalent) and butyraldehyde (1.0 equivalent) in ethanol is prepared.

-

Addition of Ammonia: The flask is cooled in an ice bath, and an aqueous solution of ammonia (approximately 2.0-2.5 equivalents) is added dropwise through the dropping funnel while maintaining the temperature below 20-30°C.

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is heated to reflux. The mixture is maintained at reflux for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The ethanol and water are removed under reduced pressure using a rotary evaporator. The resulting residue is then neutralized with a sodium hydroxide solution and extracted several times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are washed with a saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the propyl group protons (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole ring) and the protons on the imidazole ring.

-

¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the propyl group and the three carbon atoms of the imidazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (broad), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (110.16 g/mol ).

Conclusion

The synthesis of this compound from butyraldehyde and glyoxal via the Debus-Radziszewski reaction is a robust and efficient method for obtaining this valuable imidazole derivative. This guide has provided a detailed overview of the reaction, including its mechanism, relevant quantitative data, and a comprehensive experimental protocol. The provided visualizations of the reaction pathway and experimental workflow are intended to facilitate a deeper understanding and practical application of this synthesis. For researchers and professionals in the pharmaceutical and chemical industries, this guide serves as a foundational resource for the synthesis and further development of this compound and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propylimidazole. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a versatile organic compound recognized for its role as a ligand in coordination chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is underpinned by a distinct set of physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [2] |

| Melting Point | 53-62 °C | Chem-Impex, ChemicalBook |

| Boiling Point | 152 °C @ 15 mmHg | ChemicalBook |

| pKa (Predicted) | 14.44 ± 0.10 | ChemicalBook |

| LogP (Computed) | 1.3 | PubChem |

| Density (Estimate) | 0.9894 g/cm³ | ChemicalBook |

| Refractive Index (Estimate) | 1.4700 | ChemicalBook |

| Appearance | White to light yellow crystalline powder | Chem-Impex, ChemicalBook |

| Solubility | Soluble in organic solvents | Chem-Impex |

| Storage Conditions | Store at 0-8°C, sealed in a dry place | Chem-Impex, ChemicalBook |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

This compound can be synthesized from butyraldehyde (B50154), glyoxal (B1671930), and an ammonia (B1221849) solution.[3] This method avoids the need for a phase-transfer catalyst, simplifying the subsequent separation process.[3]

Protocol:

-

Reactant Preparation: A mixed solution of glyoxal (aqueous solution) and butyraldehyde is prepared and added to the reactor of a heterogeneous synthesis device.[3]

-

Initiation of Reaction: The cooling water valve is opened to control the temperature. Ammonia water is then added dropwise to the reactor.[3]

-

Reflux: The aqueous and organic phase pumps are started to ensure proper mixing, and the reaction is allowed to reflux for six hours under controlled temperature.[3]

-

Purification: Following the reflux period, the pressure is reduced (e.g., to 4000Pa) to distill off the water.[3]

-

Crystallization and Isolation: The remaining mixture is cooled, allowing the crude this compound to crystallize. The solid product is then isolated by filtration.[3]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. For imidazole (B134444) derivatives, potentiometric titration is a well-suited and common method for pKa determination.[4]

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent if solubility is an issue) to a known concentration (e.g., 1 x 10⁻⁵ M).[4] To prevent interference from dissolved CO₂, the solution should be purged with an inert gas like argon.[4]

-

Titration Setup: The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a microburet. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa value is determined from the half-neutralization potential.[5] This can be precisely identified by finding the inflection point of the curve, often by calculating the second derivative of the titration data.[4]

Determination of LogP

The n-octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its pharmacokinetic properties.[6] High-Performance Liquid Chromatography (HPLC) is a widely used indirect method for determining LogP.[7]

Protocol (HPLC Method):

-

Phase Preparation: Prepare two phases: n-octanol saturated with water and water (at a relevant pH, e.g., 7.4 for physiological relevance) saturated with n-octanol.[6]

-

Partitioning: Dissolve a precisely weighed amount of this compound in a 50/50 mixture of the two prepared phases.[6] The mixture is shaken vigorously and then left to separate for a sufficient period (e.g., 24 hours) to reach equilibrium.[6]

-

Sample Extraction: Carefully extract an aliquot from both the aqueous and the n-octanol layers for analysis.[6]

-

HPLC Analysis: Analyze the concentration of this compound in each phase using a reverse-phase HPLC system with a suitable detector (e.g., HDR-DAD).[6] A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.[6]

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the unionized compound in the n-octanol phase to its concentration in the aqueous phase.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and a relevant biological pathway associated with imidazole-containing compounds.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for LogP determination via the HPLC method.

Relevant Biological Pathway: Fluoroquinolone Mechanism of Action

This compound is used as a synthetic intermediate for some fluoroquinolone antibacterial agents. Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[8] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] This action leads to breaks in the bacterial DNA, blocking replication and ultimately causing cell death.[9][10]

Caption: Mechanism of action for fluoroquinolone antibiotics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. agilent.com [agilent.com]

- 7. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Guide to the 1H and 13C NMR Spectroscopic Data of 2-Propylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-propylimidazole. The information presented is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by offering detailed spectral analysis, experimental protocols, and a clear visualization of the molecular structure's magnetic environments.

Introduction to this compound

This compound is a heterocyclic organic compound with a central imidazole (B134444) ring substituted with a propyl group at the second position. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of such compounds, ensuring their purity and structural integrity in research and development settings.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This solvent is commonly used for NMR analysis of imidazole-containing compounds due to its ability to dissolve a wide range of organic molecules and its minimal interference with the signals of interest.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.7 (br s) | Broad Singlet | - | N-H (imidazole) |

| 6.75 (s) | Singlet | - | H-4, H-5 |

| 2.55 (t) | Triplet | 7.5 | -CH₂- (α) |

| 1.65 (sextet) | Sextet | 7.5 | -CH₂- (β) |

| 0.88 (t) | Triplet | 7.5 | -CH₃ (γ) |

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | C-2 |

| 120.0 | C-4, C-5 |

| 28.5 | -CH₂- (α) |

| 22.0 | -CH₂- (β) |

| 14.0 | -CH₃ (γ) |

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Higher field strengths will result in better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Temperature: Spectra are usually acquired at room temperature (298 K).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This typically involves Fourier transformation, phase correction, and baseline correction. For ¹H NMR, the spectra are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or the internal TMS standard. For ¹³C NMR, the solvent peak (δ ≈ 39.52 ppm) or TMS is used for referencing.[1]

Structural Assignment and Logic

The assignment of the NMR signals to the specific protons and carbons in the this compound molecule is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal multiplicities.

Proton Signal Assignment Logic

The logical workflow for assigning the proton signals of this compound is illustrated in the following diagram.

Carbon Signal Assignment Logic

The assignment of the carbon signals is primarily based on their chemical shifts, which are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Conclusion

This guide provides a detailed summary of the ¹H and ¹³C NMR spectroscopic data for this compound, along with a standardized experimental protocol for data acquisition. The clear presentation of quantitative data in tabular format and the visual representation of signal assignment logic are intended to serve as a valuable resource for scientists and researchers. Accurate and reproducible spectroscopic data are fundamental to modern chemical research, and the information contained herein will aid in the confident identification and characterization of this important imidazole derivative.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Propylimidazole and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of imidazoles, with a specific focus on the experimentally determined structure of 2-iso-propylimidazole, a close isomer of 2-propylimidazole. Due to the limited availability of public crystallographic data for 2-n-propylimidazole, this guide leverages the comprehensive data available for its isomer to provide insights into the structural characteristics of this class of compounds. The information presented is crucial for understanding the molecule's steric and electronic properties, which are fundamental in drug design and development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an imidazole (B134444) ring substituted with a propyl group at the 2-position. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules, including the amino acid histidine. The specific geometry and electronic distribution of these molecules are critical for their interaction with biological targets.

While the crystal structure for 2-n-propylimidazole is not publicly available, a detailed crystallographic study has been conducted on its isomer, 2-iso-propylimidazole. This guide will present the crystallographic data for 2-iso-propylimidazole as a reference for understanding the structural properties of 2-propylimidazoles.

Crystal Structure and Molecular Geometry of 2-iso-Propylimidazole

The crystal structure of 2-iso-propylimidazole (C₆H₁₀N₂) was determined by single-crystal X-ray diffraction. The data reveals a triclinic crystal system with the space group P-1.[1] The asymmetric unit of the structure contains two independent molecules of 2-iso-propylimidazole.

Crystallographic Data

The following table summarizes the key crystallographic data collection and refinement parameters for 2-iso-propylimidazole.[1]

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂ |

| Formula Weight | 110.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4423(5) |

| b (Å) | 7.9420(5) |

| c (Å) | 11.6711(8) |

| α (°) | 96.667(3) |

| β (°) | 95.650(3) |

| γ (°) | 100.999(3) |

| Volume (ų) | 667.42(8) |

| Z | 4 |

| Temperature (K) | 200 |

| Radiation | MoKα (λ = 0.71073 Å) |

| R_gt(F) | 0.0620 |

| wR_ref(F²) | 0.1681 |

| CCDC Number | 2041287 |

Molecular Geometry

The molecular geometry of 2-iso-propylimidazole is defined by the bond lengths and angles within the molecule. While the precise atomic coordinates and a full list of bond lengths and angles for 2-iso-propylimidazole require access to the Cambridge Structural Database (CSD), the study on 1-(2,6-diisopropylphenyl)-1H-imidazole provides typical bond lengths and angles for a substituted imidazole ring, which are expected to be similar in 2-iso-propylimidazole.[2]

Table of Typical Imidazole Ring Bond Lengths and Angles:

| Bond/Angle | Typical Value (Å or °) |

| N1-C2 | ~1.34 - 1.37 |

| C2-N3 | ~1.31 - 1.35 |

| N3-C4 | ~1.37 - 1.38 |

| C4-C5 | ~1.35 - 1.36 |

| C5-N1 | ~1.37 - 1.38 |

| N1-C2-N3 | ~111 - 113 |

| C2-N3-C4 | ~104 - 106 |

| N3-C4-C5 | ~110 - 112 |

| C4-C5-N1 | ~105 - 107 |

| C5-N1-C2 | ~106 - 108 |

Note: These are generalized values from related structures and may differ slightly in 2-iso-propylimidazole.

Experimental Protocols

The determination of the crystal structure of 2-iso-propylimidazole was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Crystal Growth

Single crystals of a suitable size and quality are the primary requirement for X-ray diffraction analysis. For the study of 2-iso-propylimidazole, the compound was obtained commercially, and suitable crystals were selected directly from the product.[1] In general, crystal growth can be achieved through various methods such as:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

References

Chemical Properties of 2-Propylimidazole

An In-depth Technical Guide to the Solubility and pKa of 2-Propylimidazole

This guide provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its solubility and pKa. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is an imidazole (B134444) compound with the chemical formula C₆H₁₀N₂.[1][2] It is characterized by an imidazole ring substituted with a propyl group at the second position. This compound serves as a versatile synthetic intermediate in the development of various pharmaceuticals and as a ligand in coordination chemistry.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂ | [1][2] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 53-61 °C | [4] |

| Predicted pKa | 14.44 ± 0.10 | [3][5] |

Solubility Profile

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound involves the shake-flask method. This procedure is a standard and reliable technique for ascertaining the solubility of a solid in a liquid solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Sample Analysis: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and its concentration is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Quantification: The solubility is then calculated and expressed in units such as g/L or mol/L.

A more qualitative approach can be taken for initial screening.[7][8] This involves adding a small, known amount of the solid (e.g., 10 mg) to a small volume of the solvent (e.g., 1 mL) and observing if it dissolves.[9] Further investigations can be conducted in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to understand the pH-dependent solubility.[7][10]

pKa of this compound

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. The predicted pKa for this compound is 14.44 ± 0.10.[3][5] This value suggests that this compound is a weak base.

Experimental Protocol for pKa Determination

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[11]

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Stir plate and stir bar

-

Burette

-

Beaker

-

Deionized water (degassed to remove CO₂)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (e.g., HCl solution).

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. The solution is stirred continuously throughout the titration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using derivative plots or specialized software.[11]

An alternative method for pKa determination, particularly for compounds with chromophores, is UV-Vis spectrophotometry, where the absorbance is measured as a function of pH. For imidazole-containing compounds, 1D ¹H NMR spectroscopy can also be employed by monitoring the pH-dependent chemical shifts of the imidazole protons.[12]

Signaling Pathways and Applications

The primary applications of this compound are in chemical synthesis and materials science.[3][4] It is used as a building block for pharmaceuticals and agrochemicals, and as a ligand in coordination chemistry.[4] There is no significant body of literature suggesting a direct role for this compound in specific biological signaling pathways. Its utility in drug development is more likely as a structural component of a larger, biologically active molecule.

Conclusion

This compound is a valuable compound with a predicted pKa indicating it is a weak base. While quantitative solubility data is sparse, its structure suggests solubility in organic solvents and potentially in polar solvents. The experimental protocols outlined in this guide provide a framework for the precise determination of these crucial physicochemical parameters, which are essential for its effective application in research and development.

References

- 1. This compound | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 50995-95-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 50995-95-4 [m.chemicalbook.com]

- 6. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation Mechanism of 2-Propylimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism for the formation of 2-propylimidazole, a versatile heterocyclic compound utilized as a building block and intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] The document details the prevalent synthesis route, presents quantitative data, outlines experimental protocols, and visualizes the reaction pathways and workflows.

Core Synthesis Mechanism: The Debus-Radziszewski Reaction

The most established and commercially applied method for synthesizing this compound is the Debus-Radziszewski reaction.[3][4][5] This is a multi-component reaction that efficiently forms the imidazole (B134444) ring in a one-pot synthesis from three key precursors[4][6]:

-

A 1,2-dicarbonyl compound: Glyoxal

-

An aldehyde: Butyraldehyde (Butanal)

-

A nitrogen source: Ammonia (B1221849) (typically as aqueous ammonia or ammonium (B1175870) hydroxide)

The overall reaction is: Butyraldehyde + Glyoxal + Ammonia → this compound.[7]

Proposed Reaction Pathway

While the precise mechanism is a subject of discussion, it is generally understood to proceed in a two-stage process[4][6].

-

Stage 1: Diimine Formation: The reaction initiates with the condensation of the dicarbonyl compound (glyoxal) with two equivalents of ammonia. This step forms a highly reactive diimine intermediate.

-

Stage 2: Cyclization and Dehydration: The diimine intermediate then condenses with the aldehyde (butyraldehyde). This is followed by a cyclization and subsequent dehydration (loss of water molecules) to yield the final, stable this compound ring.

A computational analysis of the related synthesis of 2-methylimidazole (B133640) suggests that the most thermodynamically and kinetically favorable pathway may proceed through the condensation of amine intermediates rather than imine structures, with the ring-closing cyclization being the rate-limiting step.[8]

Visualization of the Reaction Mechanism

The following diagram illustrates the generally accepted pathway for the Debus-Radziszewski synthesis of this compound.

References

- 1. bdmaee.net [bdmaee.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 7. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 8. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Blueprint of 2-Propylimidazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structural, electronic, and spectroscopic properties as predicted by computational methods. While a dedicated, comprehensive experimental and computational study on this compound is not extensively available in peer-reviewed literature, this guide synthesizes established quantum chemical methodologies and data from analogous imidazole (B134444) derivatives to present a predictive profile of the target molecule.

Introduction to this compound

This compound is a five-membered aromatic ring system containing two nitrogen atoms, substituted with a propyl group at the second carbon. The imidazole nucleus is a common scaffold in many biologically active compounds and functional materials. Understanding its intrinsic molecular properties through quantum chemical calculations is crucial for predicting its reactivity, designing new derivatives, and elucidating its potential biological mechanisms.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate molecular characteristics with high accuracy.[1][2][3] These methods can predict molecular geometry, vibrational frequencies, electronic properties like HOMO-LUMO energy gaps, and spectroscopic signatures such as NMR chemical shifts.[4][5][6]

Computational & Experimental Methodologies

Quantum Chemical Calculation Protocol

The theoretical data presented in this guide is based on a standard and widely accepted computational workflow.

Geometry Optimization: The initial 3D structure of this compound would be generated and subjected to geometry optimization without any symmetry constraints. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2][8]

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[4][9]

Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[10][11][12] Molecular Electrostatic Potential (MEP) maps are also generated to identify regions of electrophilic and nucleophilic attack.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants, which are then converted to NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane).[5][6]

Experimental Synthesis Protocol

The synthesis of this compound can be achieved through various methods. A common approach is the Debus-Radziszewski imidazole synthesis.[13] A plausible experimental protocol is as follows:

-

Reaction Setup: In a reaction flask, glyoxal (B1671930) (40% aqueous solution) and butyraldehyde (B50154) are mixed in a suitable solvent like ethanol.[14]

-

Addition of Ammonia (B1221849): The mixture is cooled in an ice bath, and aqueous ammonia is added dropwise while maintaining a low temperature.[14][15]

-

Reflux: The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and formation of the imidazole ring.[14]

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, for instance, by crystallization or column chromatography to yield pure this compound.[14]

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on DFT calculations. These values are illustrative and derived from typical results for similar imidazole derivatives.

Optimized Geometric Parameters

The geometry of this compound would be optimized to find the most stable conformation. Key bond lengths and angles are presented below.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.38 | |

| C2-N3 | 1.32 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.36 | |

| C5-N1 | 1.37 | |

| C2-C6 | 1.51 | |

| C6-C7 | 1.54 | |

| C7-C8 | 1.54 | |

| **Bond Angles (°) ** | ||

| N1-C2-N3 | 112.0 | |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 108.0 | |

| C4-C5-N1 | 107.5 | |

| C5-N1-C2 | 105.0 | |

| N1-C2-C6 | 124.0 | |

| N3-C2-C6 | 124.0 | |

| C2-C6-C7 | 112.0 | |

| C6-C7-C8 | 112.5 |

Predicted Vibrational Frequencies

Key vibrational modes for this compound are expected in the following regions. These assignments are crucial for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole Ring | ~3150 |

| C-H Stretch (Aromatic) | Imidazole Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Propyl Group | 2850 - 3000 |

| C=N Stretch | Imidazole Ring | ~1580 |

| C=C Stretch | Imidazole Ring | ~1480 |

| C-H Bending (Aliphatic) | Propyl Group | 1370 - 1470 |

| Ring Breathing | Imidazole Ring | ~1050 |

| C-H Out-of-Plane Bend | Imidazole Ring | 700 - 900 |

Electronic and Reactivity Descriptors

The electronic properties provide insight into the molecule's reactivity and stability.[10] The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity.[11][12]

| Parameter | Predicted Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -0.50 |

| Energy Gap (ΔE) | 5.70 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 0.50 |

| Global Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 3.35 |

| Electrophilicity Index (ω) | 1.96 |

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted NMR chemical shifts are invaluable for structure elucidation. The values are reported in ppm relative to TMS.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole Ring | ||

| N1-H | ~12.5 | - |

| C2 | - | ~148.0 |

| C4-H | ~7.1 | ~121.0 |

| C5-H | ~7.1 | ~121.0 |

| Propyl Group | ||

| C6-H₂ | ~2.7 | ~28.0 |

| C7-H₂ | ~1.7 | ~23.0 |

| C8-H₃ | ~0.9 | ~14.0 |

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound are not well-documented, imidazole derivatives are known to interact with various biological targets. For instance, they are core structures in many antifungal agents that inhibit cytochrome P450 enzymes, and in antihypertensive drugs.[15] The predicted electronic properties and MEP map can guide docking studies to explore potential protein-ligand interactions.

Conclusion

This technical guide provides a theoretical foundation for the quantum chemical properties of this compound. The presented data, derived from established computational methodologies and knowledge of similar compounds, serves as a valuable resource for researchers. These theoretical predictions can guide future experimental work, including spectroscopic characterization and evaluation of biological activity, thereby accelerating the research and development process for novel imidazole-based compounds. Further dedicated experimental and computational studies are encouraged to validate and expand upon the findings presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sonar.ch [sonar.ch]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 10. irjweb.com [irjweb.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. organic chemistry - Synthesis of 2-methylimidazole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 15. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Propylimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propylimidazole is a heterocyclic organic compound with a growing range of applications in catalysis, corrosion inhibition, and as a synthetic intermediate in the pharmaceutical and agrochemical industries. Understanding its thermal stability is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its decomposition pathways based on the behavior of analogous compounds.

Expected Thermal Stability of this compound

The thermal stability of alkyl-substituted imidazoles is influenced by several factors, including the nature and position of the alkyl group on the imidazole (B134444) ring. While specific data for this compound is not available, trends can be inferred from related compounds. Generally, the imidazole ring itself is thermally robust. The decomposition of alkylimidazoles is often initiated by the degradation of the alkyl side chain.

For N-alkylimidazoles, studies have shown that thermo-oxidative stability tends to decrease as the length of the alkyl chain increases.[1] Conversely, for some N,N-dialkylimidazolium ionic liquids, an increase in the size of the cation substitution has been observed to enhance thermal stability.[2] The position of the alkyl group also plays a role; for instance, 2-substituted imidazoles may exhibit different stability profiles compared to their 1-substituted (N-substituted) counterparts due to steric and electronic effects.

Based on these general trends, this compound is expected to possess good thermal stability, likely decomposing at temperatures well above 200 °C. The propyl group is more susceptible to thermal cleavage than the imidazole ring.

Data Presentation: Comparative Thermal Stability of Alkylimidazoles

To provide context, the following table summarizes thermal decomposition data for several alkyl-substituted imidazoles. The values for this compound are estimated based on interpolation and extrapolation from available data on analogous compounds.

| Compound | Substitution Pattern | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Reference |

| 1-Methylimidazole | N-Substituted | ~210 | - | [2] |

| 2-Methylimidazole | C2-Substituted | - | - | [3] |

| 2-Ethylimidazole | C2-Substituted | - | - | [4][5] |

| This compound | C2-Substituted | ~220-250 (Estimated) | ~260-290 (Estimated) | N/A |

| 1-Dodecyl-3-methylimidazolium bromide | N,N-Disubstituted | ~320 | - | [2] |

Note: The thermal stability can be significantly influenced by the experimental conditions, such as the heating rate and atmosphere (inert or oxidative).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a controlled air or oxygen atmosphere can be used.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[6]

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine key parameters:

-

Tonset: The onset decomposition temperature, often determined as the temperature at which a 5% mass loss occurs (Td5%).[7]

-

Tpeak: The temperature of the maximum rate of decomposition, identified from the peak of the derivative of the TGA curve (DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow against temperature.

-

Melting Point (Tm): Determined from the peak of the endothermic event.

-

Decomposition: Exothermic or endothermic events at higher temperatures that are accompanied by mass loss (as confirmed by TGA) indicate decomposition. The peak temperature and enthalpy of decomposition can be quantified.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Logical Flow of Decomposition Analysis

Caption: Logical flow for the analysis of thermal decomposition data.

Decomposition Pathway

The decomposition of this compound likely proceeds through the initial cleavage of the C-C bonds in the propyl side chain, leading to the formation of smaller volatile fragments. The imidazole ring, being more stable, would likely decompose at higher temperatures. In an inert atmosphere, the primary decomposition products would be hydrocarbons and nitrogen-containing organic fragments. In an oxidative atmosphere, the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx) would be expected.

To elucidate the exact decomposition mechanism, advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required to identify the evolved gaseous products during the thermal degradation process.

Conclusion

While specific experimental data for this compound is pending, a comprehensive understanding of its thermal stability can be extrapolated from the behavior of related alkylimidazole compounds. It is anticipated to be a thermally stable compound, with decomposition initiating in the propyl side chain at elevated temperatures. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to accurately characterize the thermal properties of this compound and other similar materials, ensuring their safe and effective application. Further studies employing evolved gas analysis techniques are recommended for a complete elucidation of its decomposition pathway.

References

- 1. Thermal Degradation Studies of Alkyl-Imidazolium Salts and Their Application in Nanocomposites | NIST [nist.gov]

- 2. ajer.org [ajer.org]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-エチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Tautomerism in 2-Substituted Imidazoles: A Technical Guide for Researchers

An in-depth exploration of the tautomeric phenomena in 2-substituted imidazoles, detailing its significance in drug development, and providing comprehensive experimental and computational methodologies for its characterization.

The imidazole (B134444) ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1] Its unique prototropic tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical determinant of its physicochemical properties and biological activity. For asymmetrically substituted imidazoles, particularly at the 2-position, the tautomeric preference can profoundly influence molecular recognition, binding affinity to biological targets, and pharmacokinetic properties. This technical guide provides a comprehensive overview of tautomerism in 2-substituted imidazoles, offering detailed experimental protocols, quantitative data, and a discussion of its implications in drug design for researchers, scientists, and drug development professionals.

The Phenomenon of Tautomerism in 2-Substituted Imidazoles

Annular tautomerism in 2-substituted imidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring (N1 and N3). This results in two distinct tautomeric forms. The position of this equilibrium is influenced by the electronic nature of the substituent at the C2 position, as well as by the solvent, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers. The relative stability of these tautomers can be assessed through pKa values and spectroscopic data, often supported by computational chemistry.

Table 1: pKa Values of Selected 2-Substituted Imidazoles

The pKa of an imidazole derivative is influenced by the electronic properties of its substituents. Electron-donating groups generally increase the pKa, making the imidazole more basic, while electron-withdrawing groups decrease it. The tautomeric preference can also affect the observed macroscopic pKa.

| Substituent at C2 | pKa | Reference |

| -H | 7.2 | [2] |

| -CH3 | 7.85 | [3] |

| -NH2 | 8.3 | [3] |

| -Phenyl | 6.3 | [3] |

| -NO2 | - | [4] |

Table 2: Computational and Spectroscopic Data on Tautomer Ratios

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers. These theoretical calculations, in conjunction with experimental data from NMR spectroscopy, provide a comprehensive understanding of tautomeric preferences. The energy difference (ΔE) between tautomers is directly related to the equilibrium constant.

| 2-Substituent | Method | Solvent/Phase | Energy Difference (ΔE) / Favored Tautomer | Reference |

| -Phenyl-4-carbaldehyde | DFT (B3LYP/6-31G(d,p)) | Gas Phase | 2.510–3.059 kcal/mol (5-carbaldehyde) | [5] |

| -Phenyl-4-methanol | DFT (B3LYP/6-31G(d,p)) | Gas Phase | 0.645–1.415 kcal/mol (4-methanol) | [5] |

| -Phenyl-4-carbaldehyde | DFT (B3LYP/6-31G(d,p)) | DMSO | < 1.20 kcal/mol | [5] |

| -Phenyl-4-methanol | DFT (B3LYP/6-31G(d,p)) | DMSO | < 1.20 kcal/mol | [5] |

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying tautomerism in solution. The chemical shifts of 1H and 13C nuclei are highly sensitive to the electronic environment, which differs between tautomers.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve the 2-substituted imidazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) 1H NMR spectrum.

-

Acquire a 1D 13C NMR spectrum. Due to rapid tautomerization, signals from the imidazole ring carbons (C4 and C5) may be broadened or averaged.[5]

-

To overcome rapid exchange, variable temperature (VT) NMR studies can be performed to slow down the interconversion and potentially resolve signals from individual tautomers.

-

For complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are recommended to aid in the assignment of proton and carbon signals.

-

-

Data Analysis:

-

The key diagnostic for identifying the predominant tautomer is the difference in chemical shifts (Δδ) between the C4 and C5 carbons.[6] A larger Δδ is often indicative of a specific tautomer, which can be confirmed by comparison with N-methylated derivatives that "lock" the tautomeric form.

-

The relative populations of the tautomers in solution can be quantified by integrating the corresponding signals in the 1H NMR spectra if the exchange is slow enough to observe distinct signals.

-

Solid-State NMR (CP-MAS):

For cases where solution NMR is inconclusive due to fast tautomerization, 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be a powerful tool to study the tautomeric state in the solid phase.[5]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the preferred tautomeric form in the solid state by precisely locating the positions of all atoms, including the hydrogen on the imidazole nitrogen.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 2-substituted imidazole of suitable quality for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one on the imidazole nitrogen, should be carefully determined from the electron density map or refined with appropriate constraints.

-

-

Analysis: The final refined structure will reveal the bond lengths, bond angles, and the explicit location of the N-H proton, thereby identifying the tautomer present in the crystal lattice.

Computational Chemistry for Tautomer Analysis

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for DFT Calculations:

-

Structure Preparation: Build the 3D structures of both possible tautomers of the 2-substituted imidazole using a molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[5] Calculations can be performed for the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM).

-

Calculate the electronic energies of the optimized structures. The energy difference (ΔE) between the tautomers indicates their relative stability.

-

-

NMR Chemical Shift Prediction:

-

Calculate the NMR chemical shifts for the optimized structures using a method like GIAO (Gauge-Including Atomic Orbital).[6]

-

Compare the calculated chemical shifts with the experimental NMR data to help assign the signals and identify the predominant tautomer in solution.

-

Visualization of Workflows and Concepts

Tautomeric Equilibrium of 2-Substituted Imidazoles

Caption: Prototropic tautomerism in 2-substituted imidazoles.

Workflow for Tautomer Analysis

Caption: Integrated workflow for the characterization of tautomers.

Case Study: Tautomerism in the Development of Histamine (B1213489) H2 Receptor Antagonists

The development of the anti-ulcer drug cimetidine (B194882) is a classic example of how understanding and controlling imidazole tautomerism is crucial in drug design. Histamine, the natural ligand for the H2 receptor, has a side chain at the 4-position of the imidazole ring. Early antagonists that retained this substitution pattern, like burimamide, were not orally active.

It was hypothesized that the electron-withdrawing side chain in these antagonists favored the "tele" tautomer, which was less recognized by the receptor. To overcome this, two key modifications were made to develop metiamide (B374674) and subsequently cimetidine:

-

Introduction of a methyl group at the 5-position: This electron-donating group favored the "pros" tautomer, which was thought to be the biologically active form.

-

Replacement of a methylene (B1212753) group with a bioisosteric thioether linkage in the side chain: This also influenced the electronic properties of the imidazole ring, further favoring the desired tautomer.[7]

These modifications led to potent and orally active H2 receptor antagonists, revolutionizing the treatment of peptic ulcers.

Logical Relationship in H2 Antagonist Design

Caption: Role of tautomerism in H2 antagonist drug design.

Conclusion

The tautomerism of 2-substituted imidazoles is a subtle but powerful phenomenon that significantly impacts their chemical and biological properties. For researchers in drug discovery and development, a thorough understanding and characterization of the tautomeric preferences of imidazole-containing compounds are indispensable for rational drug design and the optimization of lead compounds. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of these important heterocyclic systems.

References

- 1. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Propyl-1H-imidazole

An In-depth Technical Guide to the

Introduction

2-Propyl-1H-imidazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are integral to the development of drugs, most notably in the class of angiotensin II receptor antagonists used for treating hypertension. For instance, 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a key intermediate in the synthesis of Olmesartan.[1][2] This guide provides a comprehensive overview of the core synthetic methodologies for 2-Propyl-1H-imidazole and its important derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The synthesis of the 2-propyl-imidazole core is primarily achieved through variations of the Debus-Radziszewski imidazole (B134444) synthesis, a multicomponent reaction that efficiently constructs the imidazole ring.

Radziszewski

The Radziszewski reaction is a classic and versatile method for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[3][4] For the synthesis of 2-Propyl-1H-imidazole, glyoxal (B1671930) (the 1,2-dicarbonyl component) reacts with butyraldehyde (B50154) (or butanal) and ammonia.[5]

The overall reaction involves the formation of a diimine intermediate from glyoxal and ammonia, which then condenses with butyraldehyde to form the final imidazole ring.[3]

Experimental Protocol: Synthesis from Butyraldehyde, Glyoxal, and Ammonia [5]

This protocol is adapted from a patented method designed to overcome the challenges of a heterogeneous reaction mixture between the organic phase (butyraldehyde) and the aqueous phase (glyoxal and ammonia).

-

Reactants :

-

Butyraldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonia (25% aqueous solution)

-

Ethanol (as co-solvent)

-

-

Equipment :

-

Heterogeneous synthesis device with a reaction kettle, reflux, and temperature control.

-

Water phase and organic phase pumps for circulation.

-

-

Procedure :

-

A mixed solution of glyoxal (500 mol, 69.3 kg of 41.84% solution) and butyraldehyde (500 mol, 36 kg) is added to the reaction kettle.

-

The mixture is heated to 50°C.

-

With stirring and cooling, 25% aqueous ammonia (34 kg) is added dropwise while maintaining temperature control.

-

The water and organic phase pumps are activated to ensure thorough mixing and the reaction is refluxed for six hours.

-

After the reaction is complete, water is distilled off under reduced pressure (4000 Pa).

-

The remaining mixture is cooled, allowing the 2-propyl-imidazole to crystallize.

-

The crude product is isolated by filtration.

-

This method avoids the need for phase-transfer catalysts, which can introduce impurities and complicate purification.[5]

-4,5-dicarboxylic Acid

This derivative is a vital intermediate for pharmaceuticals. A common route starts with diaminomaleonitrile (B72808) and an orthoester, followed by hydrolysis.

Experimental Protocol: Dicarboxylic Acid Synthesis [6]

-

Step 1: Synthesis of 2-Propyl-4,5-dicyanoimidazole

-

A mixture of diaminomaleonitrile (10.0 g, 92.59 mmol) and trimethyl-ortho-butyrate (15.07 g, 101.8 mmol) in acetonitrile (B52724) (CH3CN, 60 mL) is refluxed for 5 hours.[7]

-

The solvent is evaporated, and the residue is stripped with toluene (B28343) (20 mL).

-

The resulting solution is diluted with toluene (60 mL) and refluxed using a Dean-Stark apparatus for approximately 20 hours.[7]

-

Toluene is completely distilled off under vacuum at 80°C to yield the intermediate product.

-

-

Step 2: Hydrolysis to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid

-

A solution of the dicyano-imidazole intermediate (10.0 g, 62.43 mmol) in 6 N aqueous HCl (90.0 mL) is refluxed for 8 hours.[6]

-

The solution is cooled to room temperature and then chilled to 3°C, with stirring for 1 hour.

-

The precipitated product is collected by filtration.

-

This process yields the final product (11.9 g, 96% yield) with a purity of 99.9% by HPLC.[6]

-

Quantitative Data Summary

The following table summarizes quantitative data from the described synthetic methods for 2-propyl-imidazole derivatives.

| Target Compound | Starting Materials | Key Reagents/Solvents | Yield | Purity | Reference |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | 2-Propyl-4,5-dicyanoimidazole | 6 N HCl | 96% | 99.9% HPLC | [6] |

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Diethyl 2-chloro-3-oxosuccinate, Butyramidinium | Ethanol | N/A | N/A | |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | CH3MgBr, THF | N/A | 99.5% HPLC |

Alternative Synthetic Routes

Other methods for creating substituted 2-propyl-imidazoles exist, often tailored to specific derivatives needed for complex drug molecules like Olmesartan.

Synthesis via Grignard Reaction

A notable synthesis produces a key Olmesartan intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. This multi-step process culminates in a Grignard reaction.

Experimental Protocol: Grignard Reaction Step

-

Procedure :

-

To a stirred solution of methylmagnesium bromide (CH3MgBr, 2 mol/L) in THF (120 mL, 0.24 mol) at 0-10°C under a nitrogen atmosphere, a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (10 g, 0.04 mol) in CH2Cl2 (30 mL) is added.

-

The mixture is stirred at 15°C for 1 hour.

-

The reaction is quenched by diluting with ethyl acetate (100 mL) and aqueous NH4Cl (60 mL) at 0°C.

-

The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo to give a syrup.

-

The crude product is purified by acid-base treatment (dissolving in dilute HCl, washing with charcoal, and precipitating by adjusting pH to 7 with NaOH) to yield the final product with 99.5% HPLC purity.

-

Conclusion